Cas no 2351915-01-8 (2-{(tert-butoxy)carbonylamino}-3-(3-sulfanylphenyl)propanoic acid)

2351915-01-8 structure
Productnaam:2-{(tert-butoxy)carbonylamino}-3-(3-sulfanylphenyl)propanoic acid
2-{(tert-butoxy)carbonylamino}-3-(3-sulfanylphenyl)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2351915-01-8
- 2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid
- EN300-26666362
- 2-{(tert-butoxy)carbonylamino}-3-(3-sulfanylphenyl)propanoic acid
-
- Inchi: 1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-5-4-6-10(20)7-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17)
- InChI-sleutel: OYYFKYBMQKPUON-UHFFFAOYSA-N
- LACHT: SC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Berekende eigenschappen
- Exacte massa: 297.10347926g/mol
- Monoisotopische massa: 297.10347926g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 6
- Complexiteit: 354
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 76.6Ų
- XLogP3: 2.7
2-{(tert-butoxy)carbonylamino}-3-(3-sulfanylphenyl)propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666362-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 0.25g |
$1090.0 | 2025-03-20 | |
Enamine | EN300-26666362-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 0.5g |
$1137.0 | 2025-03-20 | |
Enamine | EN300-26666362-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 2.5g |
$2324.0 | 2025-03-20 | |
Enamine | EN300-26666362-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 0.1g |
$1043.0 | 2025-03-20 | |
Enamine | EN300-26666362-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 5.0g |
$3438.0 | 2025-03-20 | |
Enamine | EN300-26666362-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 5g |
$3438.0 | 2023-09-12 | ||
Enamine | EN300-26666362-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 0.05g |
$996.0 | 2025-03-20 | |
Enamine | EN300-26666362-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 1.0g |
$1185.0 | 2025-03-20 | |
Enamine | EN300-26666362-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 95.0% | 10.0g |
$5099.0 | 2025-03-20 | |
Enamine | EN300-26666362-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-sulfanylphenyl)propanoic acid |
2351915-01-8 | 1g |
$1185.0 | 2023-09-12 |
2-{(tert-butoxy)carbonylamino}-3-(3-sulfanylphenyl)propanoic acid Gerelateerde literatuur
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
2351915-01-8 (2-{(tert-butoxy)carbonylamino}-3-(3-sulfanylphenyl)propanoic acid) Gerelateerde producten
- 878056-55-4(N-(4-ethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 1782289-47-7(3-(Difluoromethyl)-1,2,4-thiadiazol-5-amine)
- 61000-21-3((4-methoxy-2,6-dimethylphenyl)methanol)
- 2549048-17-9(N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide)
- 2680694-02-2(2-{5-(prop-2-en-1-yloxy)carbonyl-5-azaspiro3.4octan-7-yl}acetic acid)
- 1261798-11-1(5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid amide)
- 887898-57-9(3-(2-iodobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide)
- 15904-87-7(methyl 3-(ethylsulfanyl)prop-2-enoate)
- 1935103-86-8(1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde)
- 367250-06-4(5-(aminomethyl)-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride)
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
CN Leverancier
Reagentie

Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
